3-[Hydroxy(phenyl)methyl]oxolan-2-one
Description
3-[Hydroxy(phenyl)methyl]oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (tetrahydrofuran-2-one) ring substituted at the 3-position with a hydroxy(phenyl)methyl group. This compound is notable for its stereochemical complexity and presence in natural products. For example, its stereoisomer, (3R,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one (EPI), is an alkaloid isolated from Pilocarpus microphyllus (Jaborandi) . Structural confirmation of such derivatives often relies on advanced analytical techniques like NMR, LC-MS, and X-ray crystallography .
Properties
CAS No. |
21690-27-7 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9-10,12H,6-7H2 |
InChI Key |
PJQAKVWUKSPVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Dehydration and Transesterification Sequence
A widely documented method involves a two-step process starting with the dehydration of o-hydroxy phenylacetic acid to form benzofuranone, followed by transesterification with methanol. This approach, detailed in a patent for synthesizing o-methyl hydroxyphenylacetate, is adaptable to 3-[Hydroxy(phenyl)methyl]oxolan-2-one production.
Reaction Steps :
-
Dehydration : o-Hydroxy phenylacetic acid undergoes acid-catalyzed dehydration in toluene, forming benzofuranone. Tosic acid (p-toluenesulfonic acid) serves as the catalyst, with reflux conditions (110–120°C) facilitating water removal via azeotropic distillation.
-
Transesterification : Benzofuranone reacts with methanol at 60–70°C, yielding the target compound. Excess methanol ensures complete conversion, with toluene acting as a co-solvent.
Optimized Conditions :
-
Catalyst Loading : 1–2 mol% tosic acid relative to the substrate.
-
Yield : 96–97% after crystallization from toluene-methanol mixtures.
Example Synthesis :
In a representative procedure, 155 g of o-hydroxy phenylacetic acid, 500 mL toluene, and 1.5 g tosic acid were refluxed for 4 hours. After cooling to 60°C, 64.6 g methanol was added, and the mixture stirred for 5 hours. Post-reaction distillation recovered solvents, followed by cooling crystallization to isolate 162.1 g of product (99% purity).
Enzymatic Oxidation and Cyclization
Biocatalytic Route to Furanone Derivatives
A patent describing the synthesis of 4-hydroxy-3[2H]-furanones proposes an enzymatic pathway applicable to 3-[Hydroxy(phenyl)methyl]oxolan-2-one. This method avoids harsh reagents, leveraging enzymatic specificity for greener synthesis.
Key Steps :
-
Enzymatic Oxidation : Substituted benzenes are oxidized by dioxygenase enzymes to form cis-diol-diene intermediates.
-
Chemical Oxidation : The diol-diene is oxidized to a cis-diol-dione using reagents like Jones reagent or potassium permanganate.
-
Cyclization : Under acidic conditions, the diol-dione undergoes intramolecular esterification, forming the oxolan-2-one ring.
Advantages :
-
Stereoselectivity : Enzymatic steps ensure precise stereochemical outcomes.
-
Sustainability : Reduces reliance on toxic solvents and strong acids.
Challenges :
-
Substrate Scope : Limited to substituted benzenes with compatible functional groups.
-
Scalability : Enzyme stability and cost may hinder industrial adoption.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylhydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-[Hydroxy(phenyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)methyl]oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. The phenylhydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring structure may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxolan-2-one Derivatives
Substituent Diversity and Stereochemistry
The biological activity and physicochemical properties of oxolan-2-one derivatives are highly influenced by substituent patterns and stereochemistry. Key examples include:
Key Observations :
- EPI contains an additional imidazole substituent, enhancing its bioactivity as an alkaloid .
- Matairesinol and arctigenin feature bis-aryl substitutions with methoxy/hydroxy groups, contributing to their roles as lignans with anti-inflammatory and antitumor properties .
- Stereochemistry (e.g., (3R,4R) in EPI and matairesinol) significantly impacts binding affinity to biological targets .
Pharmacological Potential
- Matairesinol: Exhibits antioxidant and phytoestrogenic activities; inhibits verocytotoxic E. coli growth in hazelnut byproducts .
- Arctigenin : Demonstrates hypoglycemic, antiviral, and neuroprotective effects via modulation of NF-κB and AMPK pathways .
Q & A
Q. What are the common synthetic routes for 3-[Hydroxy(phenyl)methyl]oxolan-2-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via oxidation, reduction, or substitution reactions. Key reagents include:
- Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield ketones or carboxylic acids.
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether/methanol to produce alcohols.
- Substitution : Catalyzed by acids/bases (e.g., sodium methoxide) in polar solvents.
Optimization involves adjusting temperature, solvent polarity, and stoichiometry. For example, LiAlH₄ requires anhydrous conditions to avoid side reactions .
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic aqueous solution | Ketones, carboxylic acids |
| Reduction | NaBH₄, LiAlH₄ | Dry ether/methanol, 0–25°C | Alcohols |
| Substitution | NaOMe, amines | Polar solvents, 40–80°C | Functionalized derivatives |
Q. How is the structure of 3-[Hydroxy(phenyl)methyl]oxolan-2-one characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies hydroxyl (-OH) and phenyl groups. For example, the hydroxyl proton appears as a broad singlet (~δ 2.5–5.0 ppm), while aromatic protons resonate at δ 6.5–7.5 ppm.
- IR : Stretching frequencies for lactone carbonyl (C=O, ~1750 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 206 for C₁₁H₁₀O₃) confirm molecular weight. Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) resolves stereochemical ambiguities.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining stereochemistry?
- Methodological Answer : Discrepancies in electron density maps or R factors often arise from disordered atoms or twinning. Strategies include:
- SHELX Suite : Use SHELXL for high-resolution refinement and SHELXD for phase correction. For twinned data, the HKLF5 format in SHELXL enables twin-law refinement .
- WinGX Integration : Preprocess data with WinGX to detect twinning or lattice mismatches before refinement .
- Validation Tools : Check CIF files with PLATON or Mercury to ensure geometric accuracy.
Q. What enzymatic interactions are relevant to 3-[Hydroxy(phenyl)methyl]oxolan-2-one, and how are they assayed?
- Methodological Answer : The compound may act as a substrate or inhibitor for oxidoreductases. For example:
- NADP+-Dependent Enzymes : Assay activity by monitoring NADPH formation at 340 nm. The enzyme barS1 (EC 1.1.1.-) stereospecifically reduces γ-butyrolactone derivatives .
- Kinetic Studies : Use Michaelis-Menten models with varying substrate concentrations. Competitive inhibition assays (e.g., IC₅₀ determination) require Lineweaver-Burk plots.
Q. How can regioselectivity in substitution reactions be optimized for functionalizing the oxolanone core?
- Methodological Answer : Regioselectivity depends on steric/electronic factors. Strategies include:
- Directed Metalation : Use lithiation (e.g., LDA) at the C-4 position, guided by the hydroxyl group’s directing effect.
- Protecting Groups : Temporarily block the hydroxyl group with TBS or acetyl to direct substitution to C-5 .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or LUMO maps.
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Methodological Answer :
- Dynamic Effects : NMR may average conformers (e.g., ring puckering), while X-ray captures a static structure. Perform variable-temperature NMR to detect conformational exchange.
- Solvent Artifacts : Compare solid-state (X-ray) and solution-state (NMR) data. Use DMSO-d₆ for NMR to mimic crystal packing effects.
- Refinement Errors : Re-exclude SHELXL restraints (e.g., DFIX) if bond lengths deviate >3σ from literature values .
Structural and Functional Analogues
Q. What structural analogues of 3-[Hydroxy(phenyl)methyl]oxolan-2-one are reported, and how do they differ in reactivity?
- Methodological Answer : Key analogues include:
- 3-(2-Hydroxyethyl)oxolan-2-one : More hydrophilic due to the ethylene glycol moiety; undergoes faster oxidation .
- 5-(1-Hydroxyethyl)oxolan-2-one : Enhanced steric hindrance at C-5 slows substitution but increases enzymatic stability .
- Enzyme-Bound Analogues : e.g., (3R,4R)-3-alkanoyl-4-(hydroxymethyl)oxolan-2-one, which binds oxidoreductases via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
